

Commercially Available C30-Ceramide Standards for Research: Application Notes and Protocols

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Compound of Interest

Compound Name: C30-Ceramide

Cat. No.: B3026370

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of commercially available **C30-Ceramide** standards in research. **C30-Ceramide** (Cer(d18:1/30:0)) is a very-long-chain sphingolipid crucial for various biological processes, most notably in maintaining the skin's barrier function and participating in cellular signaling events like apoptosis.

Commercially Available C30-Ceramide Standards

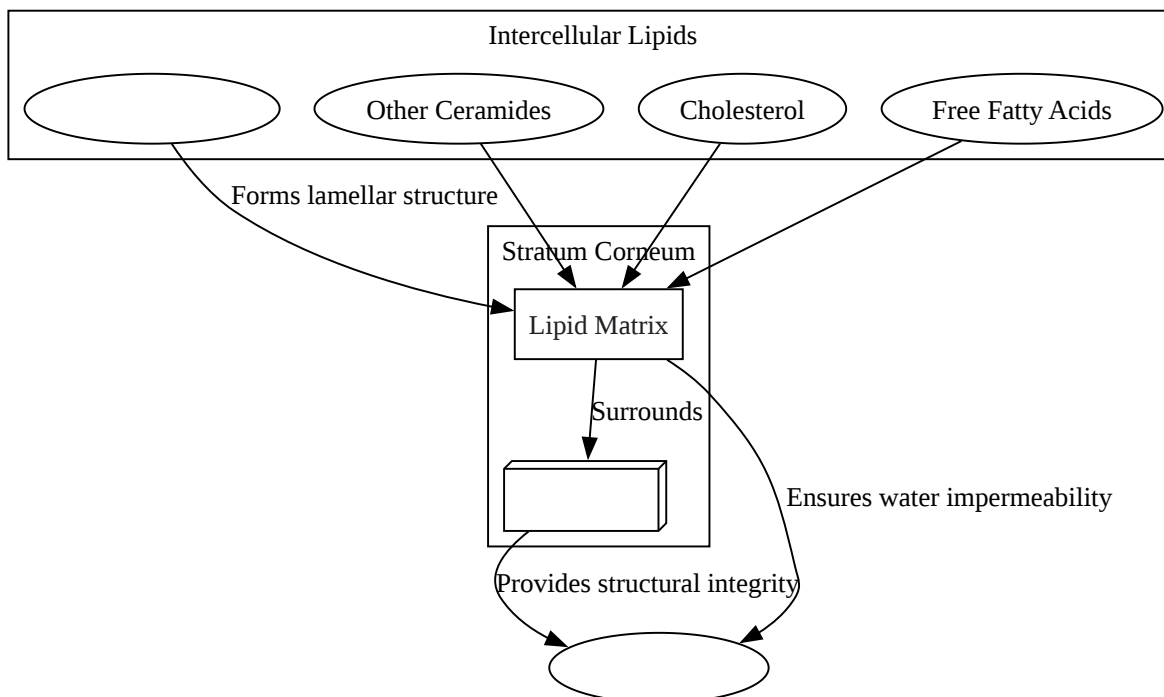
A variety of high-purity **C30-Ceramide** standards are available for research purposes. These standards are essential for the accurate quantification of endogenous **C30-Ceramide** levels and for in vitro and in vivo studies investigating its biological functions.

| Product Name | Chemical Name | CAS Number | Molecular Formula | Purity | Supplier(s) |
|--|--|-------------|---|--------|--|
| C30 Ceramide (d18:1/30:0) | N- [(1S,2R,3E)-2- -hydroxy-1- (hydroxymeth yl)-3- heptadecen- 1-yl]- triacontanami de | 871540-97-5 | C ₄₈ H ₉₅ NO ₃ | >98% | Larodan, Cayman Chemical |
| C30(ω- hydroxy) Ceramide (d18:1/30:0) | 30-hydroxy- N- [(1S,2R,3E)-2- -hydroxy-1- (hydroxymeth yl)-3- heptadecen- 1-yl]- triacontanami de | 457100-08-2 | C ₄₈ H ₉₅ NO ₄ | ≥98% | Cayman Chemical, TargetMol, DC Chemicals |

Application Notes

The Role of C30-Ceramide in Skin Barrier Function

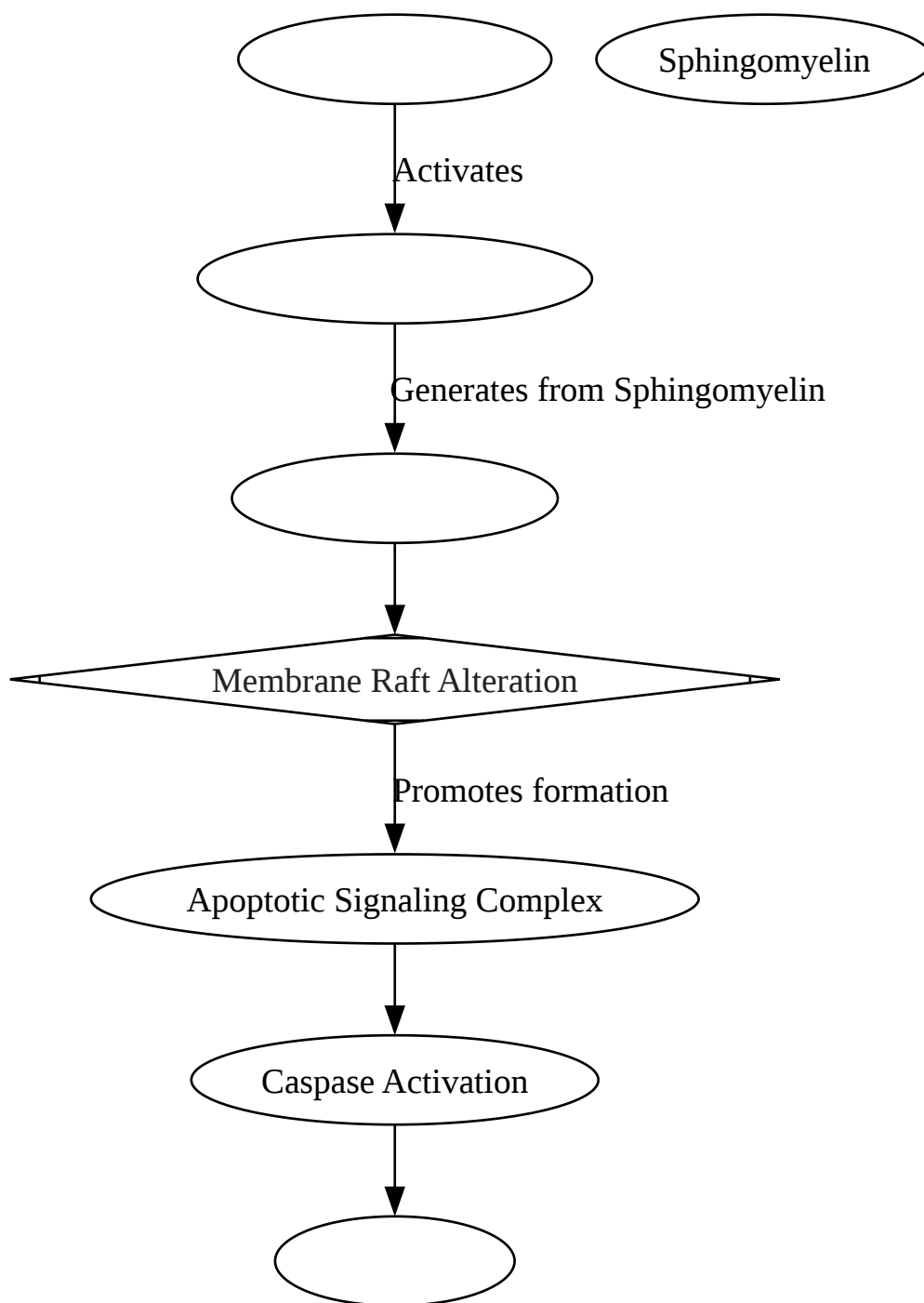
Very-long-chain ceramides, including **C30-Ceramide**, are integral components of the stratum corneum, the outermost layer of the epidermis.^{[1][2]} They play a critical role in forming the lamellar lipid structure that provides the skin with its essential barrier properties, preventing excessive water loss and protecting against external insults.^{[1][2]} A decrease in the levels of **C30-Ceramide** and other very-long-chain ceramides has been associated with impaired skin barrier function observed in conditions like atopic dermatitis.^[3]



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C30-Ceramide in Apoptosis Signaling

Ceramides are well-established second messengers in the induction of apoptosis.[3][4] External stimuli such as UV radiation, chemotherapeutic agents, or inflammatory cytokines can activate sphingomyelinases, leading to the hydrolysis of sphingomyelin in the cell membrane and the subsequent generation of ceramide.[5] While the specific roles of different chain-length ceramides are still being elucidated, very-long-chain ceramides are thought to modulate membrane properties, potentially influencing the formation of signaling platforms and the activation of downstream apoptotic effectors.[6][7]



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Experimental Protocols

Protocol 1: Quantification of C30-Ceramide in Biological Samples by LC-MS/MS

This protocol details the extraction and quantification of **C30-Ceramide** from biological matrices such as cell lysates or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

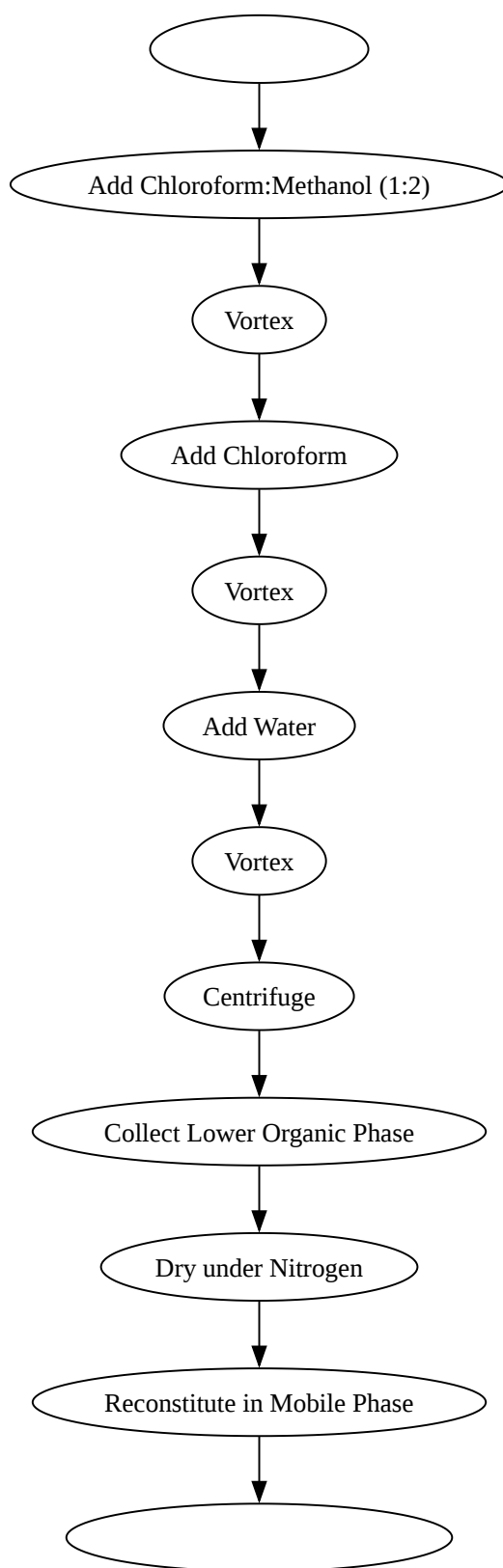
Materials:

- **C30-Ceramide** (d18:1/30:0) standard
- Internal Standard (IS), e.g., C17:0 Ceramide or a stable isotope-labeled **C30-Ceramide**
- Chloroform, Methanol, Water (HPLC grade)
- Formic acid
- Acetonitrile, Isopropanol (LC-MS grade)
- Ammonium formate

Procedure:

- Standard Curve Preparation:
 - Prepare a stock solution of **C30-Ceramide** standard in chloroform:methanol (2:1, v/v).
 - Perform serial dilutions to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.[\[5\]](#)
 - Add a fixed concentration of the internal standard to each standard curve point.
- Sample Preparation and Lipid Extraction (Bligh and Dyer Method):[\[8\]](#)
 - To 100 µL of sample (e.g., cell lysate containing $\sim 10^6$ cells), add a known amount of internal standard.
 - Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
 - Add 125 µL of chloroform and vortex.
 - Add 125 µL of water and vortex.

- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the extracted lipids under a stream of nitrogen.
- Reconstitute the lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.



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- LC-MS/MS Analysis:

- LC System: A reverse-phase C18 or C8 column is suitable for ceramide separation.[9]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile:Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.[8]
- Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic **C30-Ceramide**.
- MS/MS Detection: Utilize electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of ceramides involves the loss of the sphingoid backbone, resulting in a common product ion.[8]

| Parameter | Setting |
|--|--|
| LC Column | C18 or C8, e.g., 2.1 x 100 mm, 1.7 µm |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive ESI |
| MRM Transition (Q1/Q3) for C30:0 Ceramide | m/z 734.7 -> 264.3 |
| MRM Transition (Q1/Q3) for C17:0 Ceramide (IS) | m/z 552.5 -> 264.3 |
| Collision Energy | Optimized for specific instrument (typically 20-40 eV) |

- Data Analysis:
 - Integrate the peak areas for the **C30-Ceramide** and the internal standard.
 - Calculate the ratio of the **C30-Ceramide** peak area to the internal standard peak area.
 - Quantify the amount of **C30-Ceramide** in the samples by comparing the peak area ratios to the standard curve.

Protocol 2: In Vitro Cell-Based Assay for Investigating the Effect of C30-Ceramide on Apoptosis

This protocol outlines a method to treat cultured cells with **C30-Ceramide** and assess the induction of apoptosis.

Materials:

- **C30-Ceramide** standard
- Cell culture medium and supplements
- Apoptosis-inducing agent (e.g., TNF- α , as a positive control)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
 - Prepare a stock solution of **C30-Ceramide** in an appropriate solvent (e.g., ethanol or DMSO) and dilute it in cell culture medium to the desired final concentrations (e.g., 1-50 μ M).
 - Remove the old medium from the cells and add the medium containing different concentrations of **C30-Ceramide** or the positive control. Include a vehicle control.
 - Incubate the cells for a specified period (e.g., 24-48 hours).
- Apoptosis Assay (Annexin V/PI Staining):
 - Harvest the cells by trypsinization and wash with cold PBS.

- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within one hour.
- Data Analysis:
 - Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
 - Compare the percentage of apoptotic cells in the **C30-Ceramide**-treated groups to the vehicle control.

| Treatment | Concentration | Incubation Time | Expected Outcome |
|---|----------------|-----------------|--------------------------------------|
| Vehicle Control | - | 24-48 h | Baseline level of apoptosis |
| C30-Ceramide | 1 - 50 μ M | 24-48 h | Dose-dependent increase in apoptosis |
| Positive Control (e.g., TNF- α) | Varies | 24-48 h | Significant increase in apoptosis |

By following these detailed application notes and protocols, researchers can effectively utilize commercially available **C30-Ceramide** standards to advance their studies in skin biology, lipid signaling, and drug development.

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